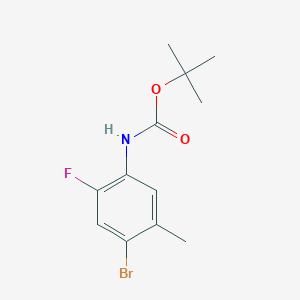
tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate
Descripción general
Descripción
Tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate is an organofluorine compound that is a member of the carbamate family. It is a colorless, odorless, and crystalline solid with a melting point of 94°C. This compound has a wide range of applications in scientific research and is used in a variety of laboratory experiments. It is also used as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Biologically Active Compounds
Tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. An example includes its role in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl)carbamate, a key intermediate for omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).
Use in Organic Synthesis Reactions
This compound finds utility in various organic synthesis reactions. For instance, it is involved in the preparation and Diels-Alder reaction of specific furan derivatives, illustrating its versatility in organic synthesis (Padwa et al., 2003).
Crystal Structure Studies
The compound is used in studying crystal structures, as seen in the analysis of chlorodiacetylene and iododiacetylene derivatives, where it forms part of an isostructural family of compounds used for understanding molecular interactions (Baillargeon et al., 2017).
Protecting Group in Organic Chemistry
It is used as a protecting group in organic chemistry. For example, the development of the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protection where tert-butyl esters and carbamates, including this compound, play a crucial role (Surprenant & Lubell, 2006).
Advanced Chemical Research
Antimicrobial Agent Research
Research on substituted phenyl azetidines, potentially as antimicrobial agents, involves the use of this compound derivatives. This illustrates its potential application in developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Deprotection in Organic Synthesis
The compound is involved in research focusing on deprotection of tert-butyl carbamates, esters, and ethers, showing its utility in synthetic organic chemistry and drug development processes (Li et al., 2006).
Structural Analysis in X-Ray Diffraction Studies
Its use in the structural analysis of regioisomers of N-Methylated Benzimidazole compounds, aiding in the design of amyloid-avid probes, is an example of its application in advanced chemical research (Ribeiro Morais et al., 2012).
Propiedades
IUPAC Name |
tert-butyl N-(4-bromo-2-fluoro-5-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-7-5-10(9(14)6-8(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPREVEXKRZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




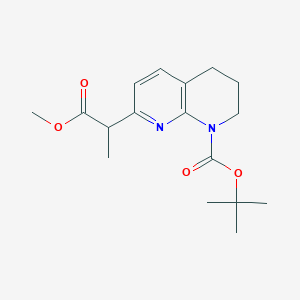


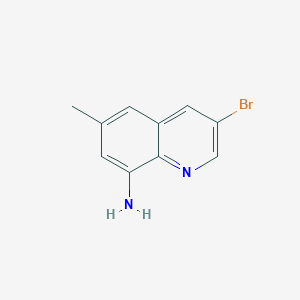

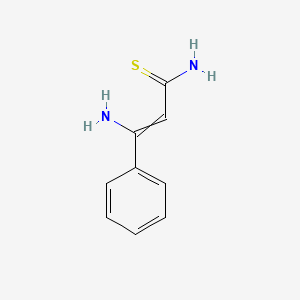

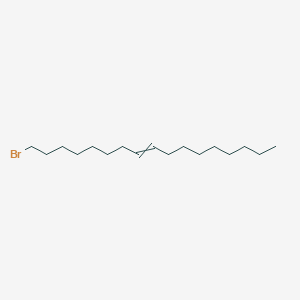
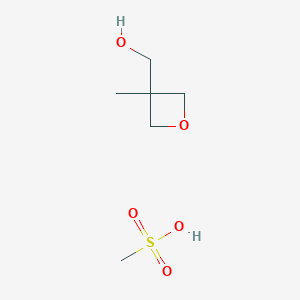
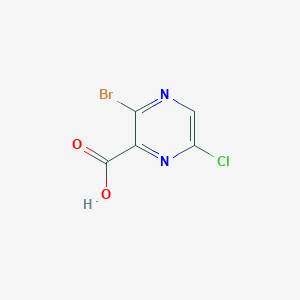
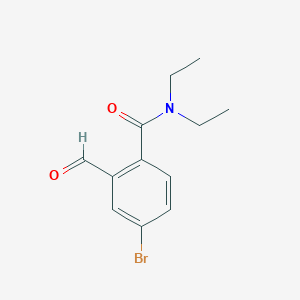
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)
